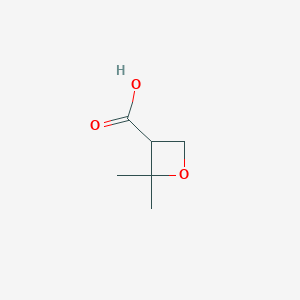
2,2-Dimethyloxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyloxetane-3-carboxylic acid is a chemical compound characterized by a four-membered oxetane ring with two methyl groups at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxetane-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the intramolecular etherification of a precursor containing a hydroxyl group and a leaving group, such as a halide. This reaction can be facilitated by the use of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyloxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxetane ring can be reduced under specific conditions to yield different products.
Substitution: The methyl groups and the oxetane ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,2-Dimethyloxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a scaffold in drug design.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyloxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
2-Methyleneoxetane: Shares the oxetane ring but differs in the presence of a methylene group.
Oxetan-3-one: Contains the oxetane ring with a ketone group at the 3-position.
2,2-Dimethyloxetane: Lacks the carboxylic acid group but has similar structural features.
Uniqueness: 2,2-Dimethyloxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the carboxylic acid group.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2,2-dimethyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
QNOMUCUZBPOQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CO1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


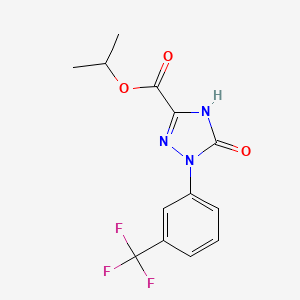
![4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999523.png)
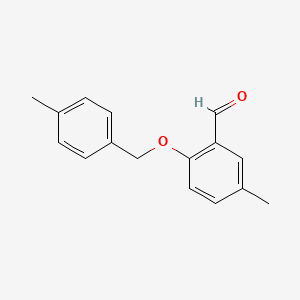
![(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B12999526.png)
![6-Iodopyrrolo[1,2-a]pyrazine](/img/structure/B12999529.png)

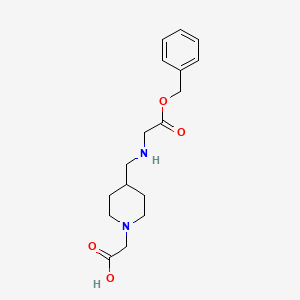
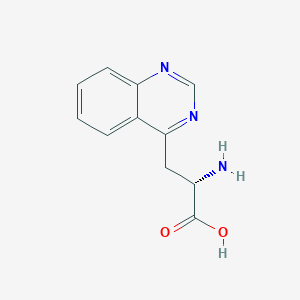
![tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12999549.png)
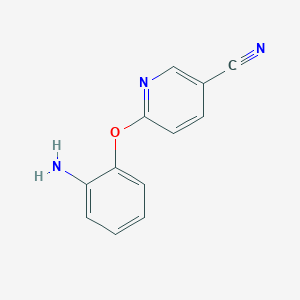
![2-Chloro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B12999557.png)
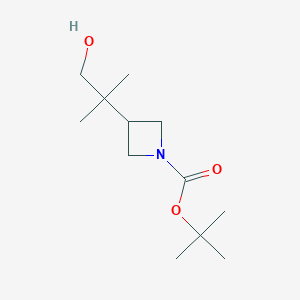
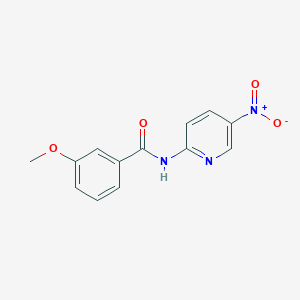
![2,3,5-Trichloropyrido[2,3-d]pyridazine](/img/structure/B12999582.png)
